

Remodelin Hydrobromide: A Deep Dive into its Effects on Cellular Pathways

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Compound of Interest

Compound Name: *Remodelin hydrobromide*

Cat. No.: *B2657546*

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Abstract

Remodelin hydrobromide has emerged as a small molecule of significant interest within the scientific community, primarily recognized for its potent inhibitory action against N-acetyltransferase 10 (NAT10).^{[1][2][3][4][5]} This activity gives it the potential to influence a range of cellular processes, from nuclear architecture to cell proliferation and metabolism.^{[2][6][7]} Its therapeutic potential is currently being explored in diverse areas, including premature aging syndromes like Hutchinson-Gilford Progeria Syndrome (HGPS) and various cancers.^{[2][4][6]} This technical guide provides a comprehensive overview of the current understanding of **Remodelin hydrobromide**'s effects on cellular pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanistic action. Recent studies, however, also suggest that Remodelin may function as a cryptic assay interference compound with the potential for off-target effects, a critical consideration for researchers.^[8]

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of **Remodelin hydrobromide** from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of **Remodelin Hydrobromide**

Target/Assay	Cell Line(s)	Concentration/ IC50	Experimental Context	Reference
NAT10 Inhibition	-	Not specified	Potent acetyl-transferase NAT10 inhibitor.	[1] [3]
Monoamine Oxidase B (MAOB) Inhibition	Baculovirus infected BTI-TN- 5B1-4 insect cells	IC50 = 0.22387 μM	Inhibition of human recombinant MAOB assessed by hydrogen peroxide production.	[1]
Cell Proliferation	PC-3 and VCaP cells	0, 2, 10, 20, or 40 μM	Evaluation of cell proliferation after 48 hours of treatment.	[1] [3]
Cell Proliferation	AR-positive and AR-negative prostate cancer cells	10-40 μM	Dose-dependent inhibition of NAT10 activity and cell proliferation over 1-7 days.	[4] [6]
DNA Replication	Prostate cancer cells	20 μM	Inhibition of NAT10 and slowing of DNA replication after 24 hours.	[4] [6]
Nuclear Shape and Genomic Stability	LmnaG609G/G6 09G fibroblasts	1 μM	Decrease in nuclear shape defects and increase in genomic stability after 7 days.	[4] [6]

Table 2: In Vivo Data for **Remodelin Hydrobromide**

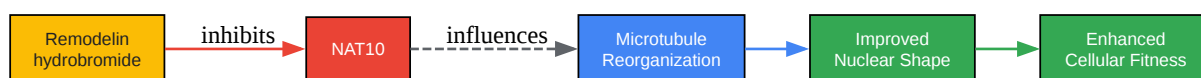
Animal Model	Dosage and Administration	Outcome	Reference
Tumor xenograft nude mice (AR-negative prostate cancer)	2 or 20 mg/kg, i.p., once every two days for 4 weeks	Significant reduction in tumor growth.	[4][6]
LmnaG609G/G609G HGPS mouse model	100 mg/kg, p.o.	Inhibition of NAT10 and enhancement of healthspan.	[4][6]
Mice	5 mg/kg, p.o.	T1/2 of 1.81 hours and oral bioavailability (F%) of 43.5%.	[4][6]

Key Signaling Pathways and Mechanisms of Action

Remodelin hydrobromide's primary reported mechanism of action is the inhibition of NAT10, an enzyme responsible for the N4-acetylation of cytidine in RNA (ac4C).[2][3] This inhibition is believed to underlie many of its observed cellular effects. However, it is crucial to note that some studies suggest Remodelin's effects may not be solely due to direct NAT10 inhibition, pointing towards potential off-target interactions or assay interference.[8]

NAT10 Inhibition and Rescue of Nuclear Architecture

In conditions like HGPS, which are caused by mutations in the LMNA gene, the nuclear lamina is disrupted, leading to abnormal nuclear morphology and premature aging. Remodelin, through its inhibition of NAT10, has been shown to rescue the nuclear shape in cells depleted of Lamin A/C.[1][2][3] This effect is mediated by the reorganization of microtubules, leading to improved nuclear fitness.[1][3]

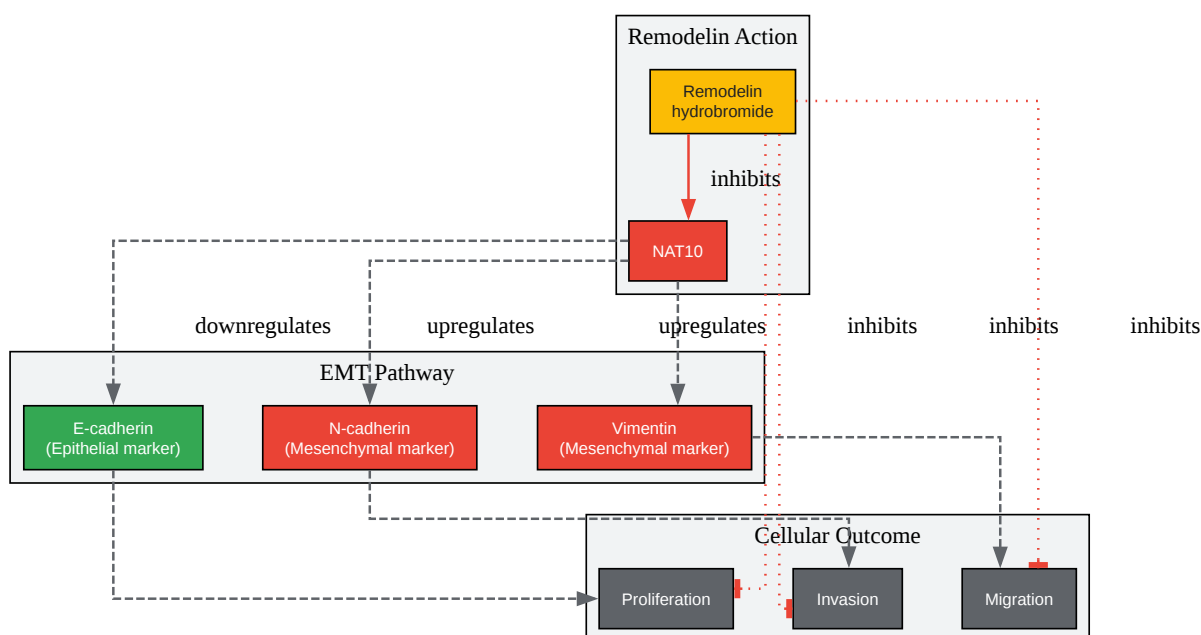


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Remodelin's inhibition of NAT10 leads to microtubule reorganization and improved nuclear morphology.

Inhibition of the Epithelial-Mesenchymal Transition (EMT) Pathway in Cancer

In non-small cell lung cancer (NSCLC), NAT10 has been identified as a potential therapeutic target.[9] Elevated levels of NAT10 are associated with decreased E-cadherin and increased N-cadherin and vimentin, hallmarks of EMT, a process crucial for cancer cell invasion and metastasis. Remodelin has been shown to attenuate NSCLC proliferation, invasion, and migration by inhibiting NAT10 and subsequently suppressing the EMT pathway.[9]



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Remodelin inhibits the EMT pathway by targeting NAT10, thereby reducing cancer cell progression.

Alteration of Mitochondrial Lipid Metabolism

Untargeted metabolomics studies in cancer cells treated with Remodelin have revealed significant alterations in metabolic pathways.[7] Specifically, Remodelin treatment led to changes in mitochondrial fatty acid metabolism and a decrease in total cholesterol and triglycerides.[7] This was associated with altered expression of genes involved in the mitochondrial fatty acid elongation (MFAE) pathway, such as ECHS1 and MECR.[7]



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Remodelin alters mitochondrial lipid metabolism by affecting the expression of key MFAE pathway genes.

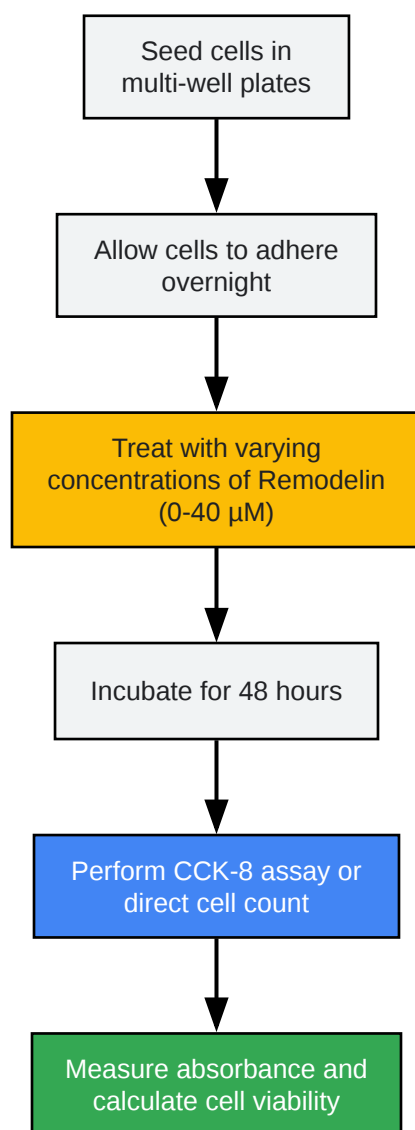
Detailed Experimental Protocols

To ensure the reproducibility and clear understanding of the cited data, this section provides detailed methodologies for key experiments.

Cell Proliferation Assay

- Objective: To evaluate the effect of **Remodelin hydrobromide** on the proliferation of cancer cells.
- Cell Lines: PC-3 and VCaP prostate cancer cells.[3]
- Methodology:
 - Cells are seeded in appropriate multi-well plates and allowed to adhere overnight.
 - The following day, the culture medium is replaced with fresh medium containing different concentrations of **Remodelin hydrobromide** (e.g., 0, 2, 10, 20, or 40 μM). A vehicle control (DMSO) is also included.

- Cells are incubated for a specified period (e.g., 48 hours).
- Cell proliferation is assessed using a standard method such as the Cell Counting Kit-8 (CCK-8) assay or by direct cell counting.
- Absorbance is measured at the appropriate wavelength, and the percentage of cell viability is calculated relative to the vehicle-treated control cells.



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Workflow for assessing the impact of Remodelin on cell proliferation.

Western Blot Analysis for EMT Markers

- Objective: To determine the effect of Remodelin on the expression of key EMT protein markers.
- Methodology:
 - Cells are treated with **Remodelin hydrobromide** at the desired concentration and for the specified duration.
 - Total protein is extracted from the cells using a suitable lysis buffer.
 - Protein concentration is determined using a BCA protein assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with primary antibodies against NAT10, E-cadherin, and Vimentin. A loading control antibody (e.g., GAPDH or β -actin) is also used.
 - After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study

- Objective: To evaluate the anti-tumor efficacy of **Remodelin hydrobromide** in a mouse model.
- Animal Model: Male nude athymic BALB/c nu/nu mice.[\[10\]](#)
- Methodology:
 - Cancer cells (e.g., AR-negative prostate cancer cells) are subcutaneously injected into the flanks of the mice.

- When tumors reach a palpable size, mice are randomly assigned to treatment and control groups.
- **Remodelin hydrobromide** is administered (e.g., 2 or 20 mg/kg, intraperitoneally) at regular intervals (e.g., once every two days for 4 weeks). The control group receives a vehicle solution.
- Tumor size is measured periodically using calipers.
- At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Conclusion and Future Directions

Remodelin hydrobromide is a promising small molecule with demonstrated effects on several critical cellular pathways. Its primary reported activity as a NAT10 inhibitor links it to the regulation of nuclear integrity, cell proliferation, and the EMT pathway, highlighting its therapeutic potential in aging-related diseases and cancer. The discovery of its influence on mitochondrial lipid metabolism opens up new avenues for research into its broader cellular effects.

However, the report suggesting that Remodelin may act as an assay interference compound and may not be a specific inhibitor of NAT10-catalyzed RNA acetylation warrants careful consideration.[8] Future research should focus on elucidating its precise molecular targets and distinguishing between its on-target and potential off-target effects. A deeper understanding of its mechanism of action will be crucial for its successful translation into clinical applications. Researchers utilizing Remodelin should be mindful of its potential for non-specific interactions and employ orthogonal assays to validate their findings.

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